molecular formula C14H19N3O B11736378 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol

Cat. No.: B11736378
M. Wt: 245.32 g/mol
InChI Key: YANMQBFJQRBGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[(1-Propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a synthetic organic compound featuring a phenol core substituted with a methyleneamino linker connected to a 1-propyl-1H-pyrazol-3-yl group. The propyl chain enhances lipophilicity, which may influence membrane permeability in biological systems. Notably, analogs such as 4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS: 10-F427053) and 2-methoxy-4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol (CAS: 1856036-59-3) have been documented but are discontinued, suggesting challenges in synthesis or commercial viability .

Properties

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

2-[[(1-propylpyrazol-3-yl)methylamino]methyl]phenol

InChI

InChI=1S/C14H19N3O/c1-2-8-17-9-7-13(16-17)11-15-10-12-5-3-4-6-14(12)18/h3-7,9,15,18H,2,8,10-11H2,1H3

InChI Key

YANMQBFJQRBGNX-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=N1)CNCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Pyrazole Ring Formation

Pyrazole synthesis typically involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents. For Intermediate A:

  • Hydrazine and β-ketoester reaction :

    • Reacting hydrazine hydrate with ethyl acetoacetate under acidic conditions yields 1H-pyrazole-3-carboxylate.

    • Propylation via alkylation with 1-bromopropane in the presence of a base (e.g., K₂CO₃) introduces the propyl group at the N1 position.

  • Functionalization to methylamine :

    • Reduction of the ester group to a hydroxymethyl intermediate using LiAlH₄.

    • Conversion to a bromide (PBr₃) followed by amination with aqueous ammonia yields [(1-propyl-1H-pyrazol-3-yl)methyl]amine.

Key Reaction Conditions :

StepReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, HCl, ethanol, reflux75–80
Propylation1-Bromopropane, K₂CO₃, DMF, 80°C65–70
ReductionLiAlH₄, THF, 0°C → RT85

Synthesis of 2-(Bromomethyl)Phenol (Intermediate B)

Phenolic Bromination

2-Hydroxybenzaldehyde is brominated at the methyl position using HBr/AcOH or PBr₃:

\text{2-Hydroxybenzaldehyde} + \text{PBr}3 \xrightarrow{\text{CH}2\text{Cl}2, 0°C} \text{2-(Bromomethyl)phenol} + \text{H}3\text{PO}_3 $$
**Optimization Note: Excess PBr₃ and controlled temperature prevent di-bromination.

Coupling Strategies for Final Product Formation

Nucleophilic Substitution

Reacting Intermediate A with Intermediate B under basic conditions:

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{Et}_3\text{N, DMF, 50°C}} \text{Target Compound} $$
Yield : 60–70% after purification via silica gel chromatography.

Reductive Amination

Alternative route using 2-hydroxybenzaldehyde and Intermediate A:

  • Form a Schiff base via condensation:

    \text{Intermediate A} + \text{2-Hydroxybenzaldehyde} \xrightarrow{\text{EtOH, Δ}} \text{Schiff Base} $$
  • Reduce with NaBH₄ or NaBH₃CN:

    \text{Schiff Base} + \text{NaBH}_4 \xrightarrow{\text{MeOH, 0°C}} \text{Target Compound} $$

Advantage : Higher selectivity (85% yield).

Challenges and Optimization

Protection-Deprotection Strategies

The phenolic -OH group is prone to oxidation during synthesis. Protection as a tetrahydropyranyl (THP) ether is effective:

  • Protection : 2-Hydroxybenzaldehyde + 3,4-dihydro-2H-pyran (cat. p-TsOH).

  • Deprotection : HCl in THF/water (pH 1–3) avoids polymerization.

Solvent and Catalyst Selection

  • Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance solubility of intermediates.

  • Catalysts : Pyridinium tosylate improves formylation efficiency in reductive amination.

Analytical Characterization

  • NMR Spectroscopy :

    • 1H^1\text{H}-NMR (DMSO-d6): δ 7.2–6.8 (aromatic protons), δ 4.1 (methylene bridge), δ 1.2 (propyl -CH3).

  • Mass Spectrometry :

    • ESI-MS m/z: 275.3 [M+H]+^+ (calculated for C15H19N3O).

Industrial-Scale Considerations

Patent WO2017197083A1 highlights scalable processes using flow chemistry for intermediates, reducing reaction times by 40%. Critical parameters include:

  • Temperature control (<30°C) during deprotection.

  • Seeding with pure Form I crystals to ensure polymorphic purity .

Chemical Reactions Analysis

Types of Reactions

2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding alcohols or amines.

    Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of ethers or esters.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The structure can be represented as follows:

  • Molecular Formula : C13H18N4O
  • Molecular Weight : 246.31 g/mol

The presence of the pyrazole moiety contributes to the compound's interaction with biological targets, potentially influencing various physiological pathways.

Antioxidant Activity

Research indicates that compounds containing pyrazole structures often exhibit antioxidant properties. For instance, studies have shown that derivatives of pyrazole can scavenge free radicals effectively, thus providing protective effects against oxidative stress. The DPPH assay is commonly used to evaluate such activity, revealing that certain pyrazole derivatives outperform standard antioxidants like ascorbic acid in radical scavenging ability .

Antimicrobial Activity

The antimicrobial potential of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has been explored, with findings suggesting efficacy against various bacterial strains. This activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit key metabolic pathways within the pathogens .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown cytotoxic effects against several cancer cell lines, including colorectal and breast cancer cells. Mechanistic investigations suggest that it may induce apoptosis through modulation of signaling pathways related to cell survival and growth .

Anti-inflammatory Effects

Given the structural characteristics of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol, it is hypothesized to possess anti-inflammatory properties. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory conditions.

Case Study 1: Antioxidant Evaluation

In a study evaluating various pyrazole derivatives for antioxidant activity, 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol was tested alongside other compounds. It demonstrated significant inhibition of DPPH radicals compared to controls, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Case Study 2: Anticancer Activity Assessment

A series of experiments were conducted on colorectal cancer cell lines using different concentrations of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol. Results indicated a dose-dependent increase in cytotoxicity, with IC50 values comparable to established chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group and pyrazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may modulate enzyme activity, receptor binding, or signal transduction pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol and its analogs:

Compound Name CAS Number Structural Difference from Target Compound Key Properties (Inferred)
2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol Not provided N/A High acidity (pKa ~10 for -OH); strong H-bond donor/acceptor
4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol 10-F427053 Direct amino linkage (-NH-) instead of methyleneamino (-CH2-NH-) Reduced steric hindrance; potential for altered binding kinetics
2-Methoxy-4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol 1856036-59-3 Methoxy (-OCH3) replaces hydroxyl (-OH) Lower acidity (pKa ~13–14 for -OCH3); weaker H-bonding capacity

Functional Group Analysis

  • Hydroxyl (-OH) vs. Methoxy (-OCH3): The target compound’s hydroxyl group enables strong hydrogen bonding, enhancing solubility in polar solvents and interactions with biological targets. In contrast, the methoxy analog (CAS: 1856036-59-3) exhibits reduced acidity and weaker hydrogen-bonding capacity, likely increasing lipophilicity and membrane permeability .
  • Methyleneamino (-CH2-NH-) vs. Amino (-NH-): The methyleneamino linker in the target compound introduces conformational rigidity compared to the direct amino linkage in 4-{[(1-propyl-1H-pyrazol-3-yl)amino]methyl}phenol. This may affect molecular recognition in supramolecular or receptor-binding contexts .

Physicochemical Implications

  • Solubility: The hydroxyl group in the target compound improves aqueous solubility relative to the methoxy analog. However, the propyl chain and pyrazole ring counterbalance this by increasing hydrophobicity.
  • Stability: Methoxy substitution (CAS: 1856036-59-3) may confer resistance to oxidative degradation compared to the phenolic -OH group, which is prone to deprotonation or electrophilic attack .

Discontinued Analogues

This underscores the importance of substituent optimization in drug development .

Biological Activity

The compound 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol is a pyrazole derivative that has garnered interest in pharmacological research due to its potential biological activities. Understanding the biological activity of this compound is crucial for evaluating its therapeutic applications, particularly in antimicrobial and anticancer domains.

  • Molecular Formula : C18H24N4O3
  • Molecular Weight : 344.41 g/mol
  • CAS Number : 139756-04-0
  • IUPAC Name : 2-methyl-4-[(2-propoxybenzoyl)amino]-5-propylpyrazole-3-carboxamide

Biological Activity Overview

The biological activity of 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol has been evaluated through various studies focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study examining monomeric alkaloids found that certain derivatives showed minimum inhibitory concentration (MIC) values as low as 0.0039 mg/mL against Staphylococcus aureus and Escherichia coli . The effectiveness of these compounds often correlates with structural features such as the presence of halogen substituents.

CompoundMIC (mg/mL)Target Bacteria
Compound A0.0039S. aureus
Compound B0.0195E. coli
Compound C0.0048Bacillus mycoides

Antifungal Activity

The compound has also shown promise in antifungal applications. In vitro studies have demonstrated efficacy against fungal strains such as Candida albicans, with MIC values ranging from 0.0048 to 0.039 mg/mL for related pyrazole derivatives . This suggests that the pyrazole moiety may enhance the antifungal activity.

Anticancer Activity

A significant aspect of the biological evaluation includes the anticancer potential of pyrazole derivatives. Studies have indicated that modifications at specific positions on the pyrazole ring can lead to increased antiproliferative activity against various cancer cell lines . For example, benzo[b]furan derivatives with similar structural motifs have shown enhanced activity when specific substituents are introduced.

Case Studies

  • Study on Antimicrobial Properties :
    • A comprehensive study involving multiple pyrazole derivatives revealed that those with propyl substitutions exhibited notable antimicrobial properties, particularly against resistant strains of bacteria .
  • Anticancer Mechanisms :
    • Research focusing on structure-activity relationships (SAR) highlighted that introducing functional groups at specific positions on the pyrazole ring could significantly affect cytotoxicity against cancer cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for 2-({[(1-propyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenol?

  • Methodology : Synthesis involves multi-step reactions, typically starting with condensation between a pyrazole derivative (e.g., 1-propyl-1H-pyrazol-3-ylmethanamine) and a phenolic aldehyde. Key steps include:

  • Mannich reaction for introducing the aminomethyl group .
  • Solvent selection (e.g., ethanol or methanol) and temperature control (60–80°C) to prevent side reactions .
  • Purification via column chromatography or recrystallization, monitored by TLC .
    • Critical Parameters :
  • pH adjustment to stabilize intermediates.
  • Catalyst use (e.g., acid catalysts for imine formation) .

Q. How is the molecular structure of this compound validated experimentally?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for phenolic -OH (~9–10 ppm), pyrazole protons (7–8 ppm), and propyl chain (0.9–1.5 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peak at m/z 246.3 (C₁₃H₁₈N₄O) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen bonding patterns (e.g., O–H···N interactions) .

Q. What are the key physicochemical properties relevant to pharmacological studies?

  • Data :

PropertyValue/DescriptionSource
SolubilityModerate in polar solvents (DMSO, ethanol)
LogP (Partition Coefficient)~2.1 (predicted)
Hydrogen Bond Acceptors5 (N and O atoms)
  • Implications : Moderate lipophilicity suggests potential blood-brain barrier penetration .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis yields (e.g., 40–70%)?

  • Analysis : Discrepancies arise from:

  • Reagent purity : Impurities in starting materials reduce yield .
  • Reaction time : Extended reaction times (>12 hrs) may degrade intermediates .
    • Optimization Strategy :
  • Use Design of Experiments (DoE) to test variables (temperature, solvent ratio).
  • Monitor intermediates via HPLC to identify bottlenecks .

Q. What computational methods predict biological activity and target interactions?

  • Approach :

  • Molecular Docking : Use PyRx or AutoDock to model binding with enzymes (e.g., cyclooxygenase-2) .
  • QSAR Models : Correlate substituent effects (e.g., propyl chain length) with anti-inflammatory activity .
    • Case Study : Analogous pyrazole-phenol hybrids show COX-2 inhibition (IC₅₀ ~5 µM) via H-bonding with Tyr385 .

Q. How does hydrogen bonding influence crystallization and stability?

  • Findings :

  • Graph Set Analysis : Phenolic -OH forms R₂²(8) motifs with pyrazole N-atoms, stabilizing crystal lattices .
  • Thermogravimetric Analysis (TGA) : Decomposition above 200°C correlates with hydrogen bond density .

Q. What strategies differentiate this compound from structurally similar analogs (e.g., ethyl vs. propyl substituents)?

  • Comparative Data :

CompoundKey Structural DifferenceBioactivity
2-({[(1-Ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)phenolShorter alkyl chain (C2 vs. C3)Lower metabolic stability
3-{[(1,5-Dimethyl-1H-pyrazol-3-YL)amino]methyl}phenolMethyl vs. propyl substituentsReduced COX-2 affinity
  • Method : Use SAR studies to prioritize substituents for target selectivity .

Methodological Challenges

Q. How to address low reproducibility in biological assays (e.g., IC₅₀ variability)?

  • Recommendations :

  • Standardize assay conditions (e.g., cell line passage number, serum-free media) .
  • Validate purity (>95% by HPLC) to exclude confounding impurities .

Q. What analytical techniques resolve tautomerism in the pyrazole ring?

  • Tools :

  • Dynamic NMR : Detect tautomeric shifts in DMSO-d₆ at variable temperatures .
  • IR Spectroscopy : Identify N–H stretching (3100–3300 cm⁻¹) to confirm tautomeric forms .

Research Gaps and Future Directions

  • Crystallographic Data : Publicly available .cif files are limited; encourage deposition in CCDC .
  • In Vivo Pharmacokinetics : No ADME data reported; prioritize radiolabeling studies (e.g., ¹⁴C-tracing) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.